

Technical Guide: Ac-WVAD-AMC for Caspase Activity Measurement

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Compound of Interest

Compound Name: Ac-WVAD-AMC

Cat. No.: B12384291

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorogenic substrate **Ac-WVAD-AMC**, its application in caspase activity assays, and the underlying principles of its use. We will delve into its spectral properties, provide a detailed experimental protocol for measuring caspase-1 activity, and illustrate the key signaling pathway.

Core Principles: Fluorogenic Caspase Substrates

Ac-WVAD-AMC (Acetyl-Tryptophan-Valine-Alanine-Aspartic Acid-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate designed for the sensitive detection of caspase activity. The peptide sequence, WVAD, is recognized by specific caspases, primarily caspase-1 and caspase-4. The C-terminus is covalently linked to the fluorophore 7-amino-4-methylcoumarin (AMC).

In its intact, conjugated form, the fluorescence of the AMC moiety is largely quenched.^{[1][2]} Upon enzymatic cleavage of the peptide bond between the aspartic acid (D) and the AMC molecule by an active caspase, the free AMC is released. This liberation results in a significant increase in fluorescence intensity, which can be measured to quantify enzyme activity. The fluorescence of the released AMC is directly proportional to the amount of active caspase in the sample.^[3]

Data Presentation: Spectral Properties

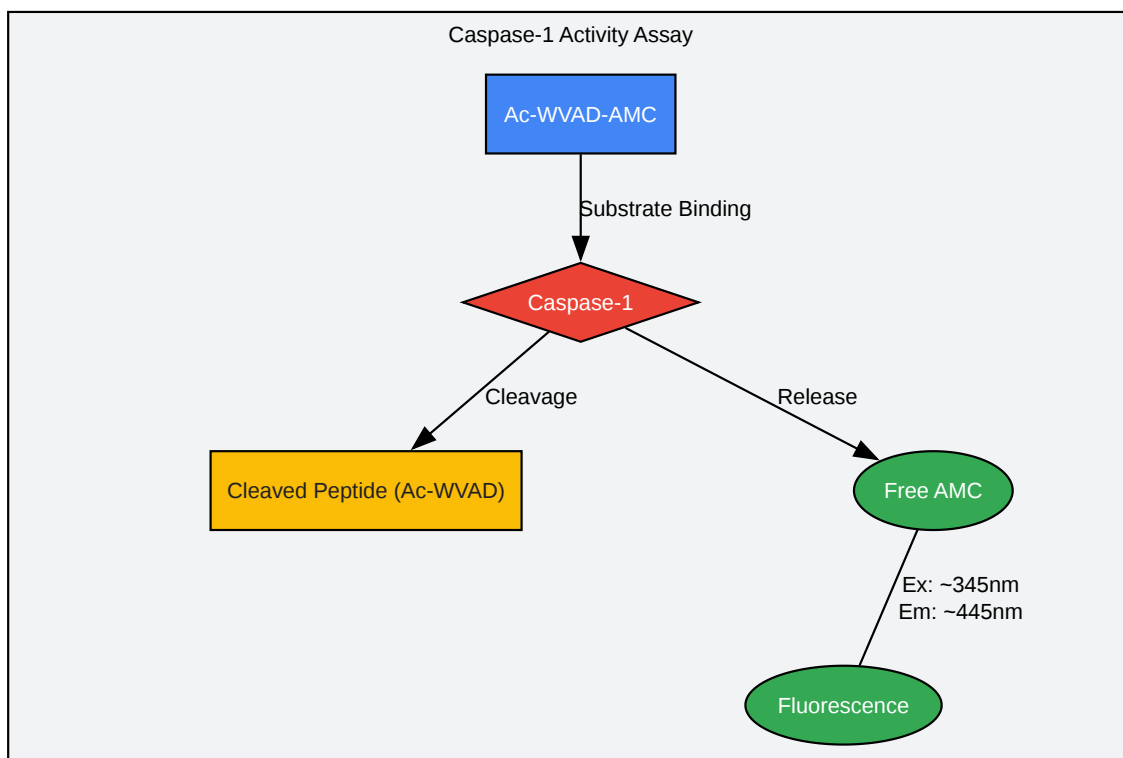
A critical aspect of using **Ac-WVAD-AMC** is understanding the shift in its fluorescence spectrum upon cleavage. The intact substrate and the released fluorophore have distinct excitation and emission maxima, allowing for clear differentiation between the substrate and the product.

State of Substrate	Excitation Maximum (nm)	Emission Maximum (nm)	Fluorescence Intensity
Intact Ac-WVAD-AMC	~330	~390	Very Weak[2]
Cleaved (Free AMC)	~345[1][4]	~445[1][4]	Strong

Note: The exact excitation and emission maxima for free AMC can vary slightly depending on the buffer conditions and instrumentation, with some sources reporting excitation at 341-355 nm and emission at 440-460 nm.[5][6][7][8]

Mandatory Visualization: Signaling Pathway

The enzymatic reaction of caspase-1 with **Ac-WVAD-AMC** can be visualized as a straightforward signaling pathway.



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Caption: Enzymatic cleavage of **Ac-WVAD-AMC** by Caspase-1.

Experimental Protocols: Caspase-1 Activity Assay

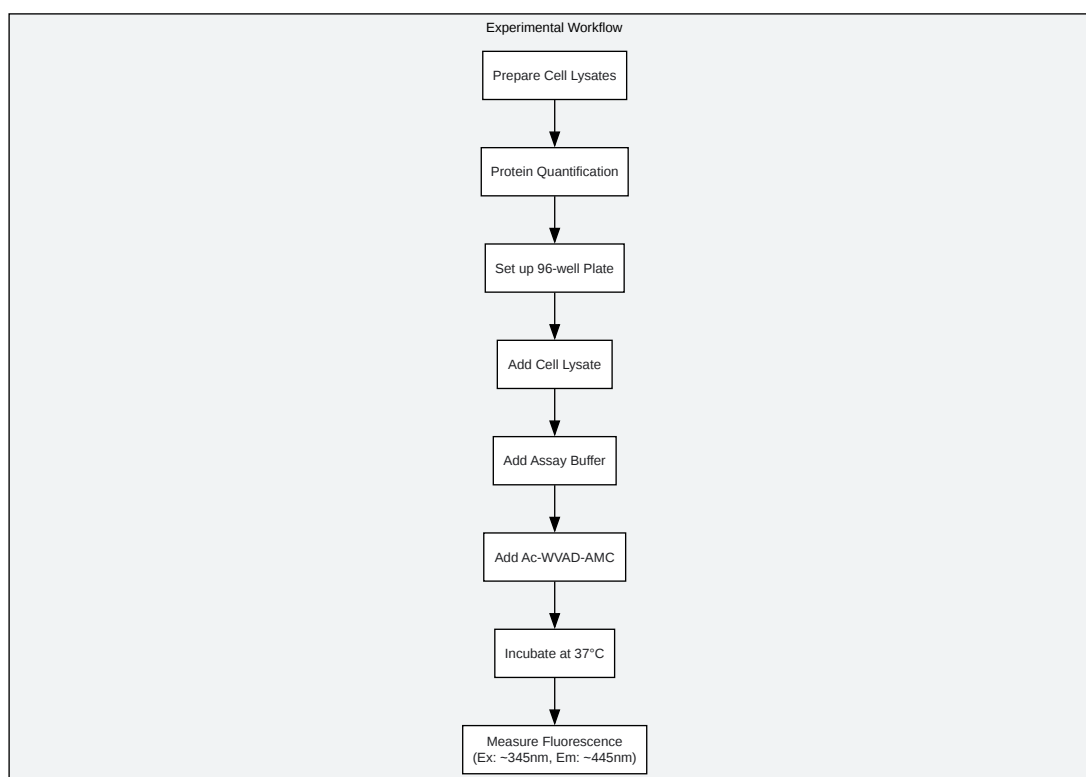
This protocol provides a general framework for measuring caspase-1 activity in cell lysates using **Ac-WVAD-AMC**. It is recommended to optimize reagent concentrations and incubation times for your specific experimental setup.

Reagents and Buffers

- Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, and 10 mM Dithiothreitol (DTT). Note: DTT should be added fresh before use.
- Assay Buffer: 20 mM HEPES (pH 7.4), 10% sucrose, 0.1% CHAPS, and 10 mM DTT. Note: DTT should be added fresh before use.

- **Ac-WVAD-AMC Substrate:** 10 mM stock solution in DMSO. Store at -20°C, protected from light.
- **Free AMC Standard:** 1 mM stock solution in DMSO for creating a standard curve. Store at -20°C.
- **Cell Lysate:** Prepare from control and treated cells. The protein concentration should be determined using a standard protein assay (e.g., BCA).

Experimental Workflow Diagram



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